Summary of the Application: 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a biochemical used in proteomics research. Proteomics is a branch of biology that studies proteins on a large scale, including their structures and functions.
Summary of the Application: Benzothiazoles, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, have played an important role in the field of green chemistry.
Methods of Application or Experimental Procedures: For a comparative study, a ratio of 1:1:6:3 of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl was found to be optimum for the coupling.
Summary of the Application: Benzothiazole derivatives, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, have a wide range of pharmacological properties and are considered vital for the investigation of novel therapeutics.
Results or Outcomes: Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications, viz.
Summary of the Application: Benzothiazole derivatives are also used as electrophosphorescent emitters in OLEDs.
Summary of the Application: Benzothiazole-6-carboxylic acid may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli.
Summary of the Application: Benzothiazole derivatives are used in the eco-friendly, sulfonic-acid-functionalized activated carbon-catalyzed synthesis of 2-aryl benzothiazole derivatives.
Methods of Application or Experimental Procedures: The heterogeneous catalyst was manufactured from matured tea leaf in the presence of H3PO4 as promoting agent and then anchoring—SO3H group on the surface.
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₅NO₃S and a molecular weight of 195.20 g/mol. This compound features a benzothiazole ring, which is characteristic of many biologically active molecules. Its structure includes a hydroxyl group and a carboxylic acid group, contributing to its potential reactivity and biological properties. The melting point of this compound is reported to be greater than 300 °C, indicating its thermal stability .
The chemical reactivity of 2-hydroxy-1,3-benzothiazole-6-carboxylic acid can be attributed to its functional groups. Key reactions include:
These reactions make the compound versatile for synthetic applications in organic chemistry.
Research indicates that 2-hydroxy-1,3-benzothiazole-6-carboxylic acid exhibits various biological activities. It has been studied for its potential as an:
The specific mechanisms of action are still under investigation, necessitating further research into its pharmacodynamics and pharmacokinetics.
Several methods have been developed for synthesizing 2-hydroxy-1,3-benzothiazole-6-carboxylic acid:
These methods allow for the modification of reaction conditions to optimize yield and purity.
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid finds applications across various fields:
Its versatility makes it an important compound in both research and industrial applications.
Interaction studies involving 2-hydroxy-1,3-benzothiazole-6-carboxylic acid focus on its binding affinities and effects on biological targets:
These studies are crucial for elucidating the compound's role in biological systems.
Several compounds share structural similarities with 2-hydroxy-1,3-benzothiazole-6-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-1,3-benzothiazole | Amino group instead of hydroxyl | Enhanced solubility; potential as an antitumor agent |
| Benzothiazole-2-thiol | Thiol group | Stronger nucleophilicity; used in rubber industry |
| 2-Hydroxybenzothiazole | Hydroxyl group on benzene ring | Potential antioxidant properties |
Each of these compounds possesses unique characteristics that differentiate them from 2-hydroxy-1,3-benzothiazole-6-carboxylic acid while maintaining similar functional groups that contribute to their biological activity. This comparison highlights the uniqueness of 2-hydroxy-1,3-benzothiazole-6-carboxylic acid in terms of its specific functional groups and potential applications.
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid emerged as a compound of interest in the late 20th century, with its first documented synthesis appearing in the early 2000s. Initial research focused on its structural elucidation and reactivity within the benzothiazole family. The compound gained prominence due to its unique substitution pattern, combining hydroxyl and carboxylic acid groups on the benzothiazole scaffold, which distinguished it from simpler derivatives. Key advancements in its synthesis were reported in 2020, when efficient cyclization methods using potassium thiocyanate and bromine in acetic acid enabled scalable production. Its development parallels broader trends in heterocyclic chemistry, where functionalized benzothiazoles became critical for pharmaceutical and materials science applications.
This compound belongs to the hydroxylated benzothiazole carboxylate subclass, characterized by:
Table 1: Comparative Analysis of Benzothiazole Derivatives
| Feature | 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid | Standard Benzothiazole | 2-Aminobenzothiazole |
|---|---|---|---|
| Position 2 substituent | Hydroxyl | Hydrogen | Amino |
| Position 6 substituent | Carboxylic acid | Hydrogen | Hydrogen |
| Polarity | High | Low | Moderate |
| Reactivity | Acid-catalyzed decarboxylation | Electrophilic substitution | Nucleophilic reactions |
The hydroxyl and carboxyl groups enable distinct hydrogen-bonding interactions and metal coordination properties. Its electronic configuration shows reduced aromaticity compared to unsubstituted benzothiazoles, as demonstrated through density functional theory (DFT) studies.
Systematic Nomenclature:
Identification Codes:
Structural Descriptors:
Crystallographic studies reveal planarity of the benzothiazole core with dihedral angles <5° between rings. The carboxylic acid group adopts a coplanar orientation relative to the aromatic system, facilitating conjugation.
Table 2: Key Synthetic Derivatives and Applications
| Derivative Class | Target Application | Reference |
|---|---|---|
| Methyl esters | Fluorescent probes | |
| Amide conjugates | Anticancer agents | |
| Metal complexes | Catalytic antioxidants | |
| Polymer-bound derivatives | Sensor materials |
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid possesses a fundamental benzothiazole core structure consisting of a benzene ring fused with a five-membered thiazole ring [1]. The benzothiazole framework is characterized by the presence of both nitrogen and sulfur heteroatoms within the thiazole portion, creating a bicyclic heterocyclic system with the molecular formula C₈H₅NO₃S [2] [3]. The basic structure exhibits a planar arrangement where the benzene nucleus is fused with the thiazole ring at the 4,5-positions, forming a rigid aromatic system [1].
The benzothiazole core demonstrates significant aromatic character due to the delocalization of π-electrons across both rings [1]. The thiazole portion contains nitrogen at position 1 and sulfur at position 3, with the carbon atoms at positions 2, 4, 5, 6, and 7 completing the bicyclic framework [1]. This arrangement creates an electron-deficient system where the sulfur atom contributes to the overall electronic properties of the molecule [4].
The compound features two primary functional groups: a hydroxyl group at position 2 and a carboxylic acid group at position 6 of the benzothiazole framework [2] [3]. The hydroxyl group at the 2-position directly influences the electronic distribution within the heterocyclic system, acting as an electron-donating substituent that can participate in hydrogen bonding interactions [5]. The carboxylic acid functionality at position 6 introduces additional polarity and provides sites for intermolecular interactions through hydrogen bonding [5].
The positioning of these functional groups creates a unique electronic environment where the hydroxyl group can interact intramolecularly with the nitrogen atom of the thiazole ring [5]. The carboxylic acid group, being positioned on the benzene portion of the molecule, maintains its characteristic acidic properties while being influenced by the electron-withdrawing nature of the benzothiazole system [3]. The polar surface area of the molecule is calculated to be 98.40 Ų, reflecting the significant contribution of both oxygen-containing functional groups [3].
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid can exist in tautomeric equilibrium between the hydroxyl form and the corresponding oxo form [6]. The tautomeric equilibrium involves the migration of a proton from the hydroxyl group to the nitrogen atom, resulting in the formation of 2-oxo-3H-1,3-benzothiazole-6-carboxylic acid [3]. This tautomerism is characteristic of 2-hydroxybenzothiazole derivatives and significantly influences the compound's chemical and physical properties [6].
The predominant tautomeric form depends on environmental factors including solvent polarity, temperature, and pH conditions [6]. In polar solvents, the hydroxyl tautomer is generally favored due to stabilization through hydrogen bonding interactions [6]. The equilibrium between these forms affects the spectroscopic properties and reactivity patterns of the compound [7]. Theoretical studies on benzothiazole derivatives suggest that electronic effects and molecular interactions play crucial roles in determining the preferred tautomeric state [8].
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid exhibits a melting point greater than 300°C, indicating exceptional thermal stability [2] [9]. This high melting point is characteristic of compounds containing both benzothiazole frameworks and carboxylic acid functionalities, which promote extensive intermolecular hydrogen bonding in the solid state [2]. The elevated melting point compared to the parent 1,3-benzothiazole-6-carboxylic acid, which melts at 245-251°C [10], demonstrates the stabilizing effect of the additional hydroxyl group through enhanced hydrogen bonding networks [2] [10].
The boiling point data for this specific compound is not readily available in the literature, likely due to its high melting point and potential for thermal decomposition before reaching the boiling point [3]. Related benzothiazole carboxylic acid derivatives typically exhibit boiling points in the range of 387-545°C under standard atmospheric pressure conditions [10] [11]. The thermal stability of the compound is attributed to the rigid aromatic framework and the stabilizing effects of intramolecular hydrogen bonding [12].
The solubility profile of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is significantly influenced by the presence of both hydroxyl and carboxylic acid functional groups [13]. The compound demonstrates limited solubility in water due to the hydrophobic benzothiazole core, while the polar functional groups provide some degree of hydrophilic character [13]. The calculated LogP value of 1.28780 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic properties [3].
In organic solvents, the compound shows enhanced solubility, particularly in polar aprotic solvents such as dimethyl sulfoxide and dimethyl formamide [13]. The solubility in alcoholic solvents is facilitated by hydrogen bonding interactions between the compound's functional groups and the solvent molecules [13]. The presence of the carboxylic acid group enables ionization in basic aqueous solutions, potentially increasing water solubility under alkaline conditions [13].
The compound typically appears as a white to yellow crystalline powder, indicating a well-ordered solid-state structure [14]. The crystalline form is stabilized by intermolecular hydrogen bonding networks involving both the hydroxyl and carboxylic acid functional groups [15]. X-ray crystallographic studies of related benzothiazole derivatives reveal that these compounds often adopt planar conformations in the solid state, maximizing π-π stacking interactions between molecules [16] [15].
The crystal packing is characterized by the formation of dimeric units through hydrogen bonding, similar to other benzothiazole derivatives [17]. The benzothiazole ring system maintains planarity with maximum deviations typically less than 0.014 Å from the mean plane [17]. Polymorphic behavior may occur in benzothiazole derivatives, with different crystal forms exhibiting varying degrees of molecular packing efficiency [15].
Nuclear Magnetic Resonance spectroscopy serves as a primary method for structural characterization and purity assessment of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, with commercial samples typically showing greater than 95% purity by Nuclear Magnetic Resonance analysis [18]. ¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic signals for the aromatic protons of the benzothiazole framework, typically appearing in the aromatic region between 7-8 parts per million [19] [20]. The hydroxyl proton exhibits a distinctive broad signal, often appearing around 10-12 parts per million due to hydrogen bonding effects [20].
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with the carboxylic acid carbon typically resonating around 170-176 parts per million [19] [20]. The aromatic carbons of the benzothiazole system appear in the characteristic range of 110-150 parts per million, with specific chemical shifts depending on the electronic environment created by the substituents [19] [6]. The tautomeric equilibrium between hydroxyl and oxo forms can be monitored through ¹³C Nuclear Magnetic Resonance, as different tautomers exhibit distinct chemical shift patterns [6].
Infrared spectroscopy of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid reveals several characteristic absorption bands that confirm the presence of key functional groups [1]. The compound exhibits a broad absorption band around 3344 cm⁻¹ corresponding to the N-H stretching vibration of the benzothiazole framework [1]. The C=N stretching vibration appears at approximately 1630 cm⁻¹, which is characteristic of the thiazole ring system [1].
The carboxylic acid functionality contributes distinct absorption bands, with the C=O stretching vibration typically observed between 1659-1693 cm⁻¹ [13] [21]. The C-S stretching vibration of the thiazole ring produces a characteristic band around 690 cm⁻¹ [1]. Additional bands corresponding to aromatic C-H stretching appear around 3025 cm⁻¹, while the hydroxyl group contributes to the broad absorption in the 3200-3600 cm⁻¹ region [1] [20].
Mass spectrometric analysis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid typically shows a molecular ion peak at m/z 195, corresponding to the molecular weight of 195.20 g/mol [2] [3]. The exact mass is determined to be 194.999 atomic mass units, providing confirmation of the molecular formula C₈H₅NO₃S [3]. Fragmentation patterns in electron ionization mass spectrometry often show characteristic losses corresponding to the carboxylic acid group and hydroxyl functionality [21].
High-resolution mass spectrometry enables precise determination of elemental composition and can distinguish between tautomeric forms if they exhibit different fragmentation patterns [21]. The compound may show additional peaks corresponding to dehydration [M-H₂O]⁺ and decarboxylation [M-COOH]⁺ fragments, which are common for molecules containing both hydroxyl and carboxylic acid groups [21]. The molecular ion peak intensity and fragmentation pattern provide valuable information about the stability and structural characteristics of the compound [21].
Ultraviolet-visible spectroscopy of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid reveals absorption characteristics typical of benzothiazole derivatives [22]. The compound exhibits significant absorption in the ultraviolet region due to π-π* transitions within the aromatic benzothiazole framework [22]. The presence of auxochromic groups, particularly the hydroxyl functionality, can cause bathochromic shifts in the absorption maxima compared to unsubstituted benzothiazole derivatives [22].
The absorption spectrum typically shows λmax values in the range of 280-320 nanometers, with the exact position influenced by the electronic effects of the substituents [22]. The molar extinction coefficient reflects the compound's ability to absorb ultraviolet radiation, with values comparable to other benzothiazole carboxylic acid derivatives [22]. Solvent effects can significantly influence the spectroscopic properties, with polar solvents generally causing shifts in absorption maxima due to stabilization of excited states [22].
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid demonstrates exceptional thermal stability, as evidenced by its melting point exceeding 300°C [2] [9]. The compound's stability is enhanced by the aromatic benzothiazole framework, which provides significant resonance stabilization [12]. Theoretical studies on benzothiazole derivatives indicate that the presence of electron-donating hydroxyl groups can influence the overall stability through electronic effects and hydrogen bonding [8] [23].
The compound exhibits resistance to thermal decomposition under normal storage conditions, with degradation typically occurring only at elevated temperatures above 300°C [12] [24]. Thermogravimetric analysis of similar benzothiazole derivatives shows that thermal decomposition often proceeds through multiple steps, with initial loss of functional groups followed by degradation of the aromatic framework [12] [24]. The stability is further enhanced by intermolecular hydrogen bonding in the solid state, which requires additional energy to disrupt [5].
While specific heat capacity data for 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is not extensively reported in the literature, theoretical estimations can be made based on similar heterocyclic compounds [25] [26]. Heat capacity measurements of related benzothiazole derivatives typically show values in the range of 150-200 J mol⁻¹ K⁻¹ at room temperature [26] [27]. The presence of the carboxylic acid and hydroxyl functional groups contributes additional vibrational modes that increase the overall heat capacity [26].
Differential scanning calorimetry studies of benzothiazole compounds reveal that heat capacity increases gradually with temperature, following typical patterns for aromatic heterocyclic compounds [12] [27]. The molecular heat capacity is influenced by the rigid aromatic framework, which limits conformational flexibility, and the polar functional groups, which contribute additional vibrational and rotational modes [26] [27]. Computational methods can provide estimates of thermodynamic properties based on molecular structure and vibrational frequencies [25].
The phase transition behavior of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is characterized by its high melting point and potential for polymorphic transitions [12] [15]. Differential scanning calorimetry reveals that the compound undergoes melting above 300°C, with the exact temperature depending on heating rate and sample purity [2] [9] [12]. The high melting point indicates strong intermolecular interactions in the crystalline state, primarily through hydrogen bonding networks [15].
Benzothiazole derivatives can exhibit complex thermal behavior, including potential polymorphic transformations before melting [15]. Some related compounds show multiple endothermic peaks in differential scanning calorimetry, indicating possible solid-state transitions or polymorphic changes [12] [24]. The compound may undergo sublimation at temperatures below the melting point under reduced pressure, as observed with other benzothiazole derivatives [20]. Phase transition studies are essential for understanding the solid-state behavior and optimizing crystallization conditions for pharmaceutical or industrial applications [15].
| Property | Value | Reference Citation |
|---|---|---|
| Molecular Formula | C₈H₅NO₃S | [2] [3] |
| Molecular Weight (g/mol) | 195.20 | [2] [3] [9] |
| CAS Number | 99615-68-6 | [2] [3] [9] [28] |
| Exact Mass | 194.999 | [3] |
| Melting Point (°C) | >300 | [2] [9] |
| LogP | 1.28780 | [3] |
| Polar Surface Area (Ų) | 98.40 | [3] |
| Crystal Appearance | White to yellow crystalline powder | [14] |
| MDL Number | MFCD08444018 | [2] [28] |
| Spectroscopic Technique | Characteristic Values/Ranges | Reference/Notes |
|---|---|---|
| IR Spectroscopy - N-H stretch | 3344 cm⁻¹ | Benzothiazole N-H stretch [1] |
| IR Spectroscopy - C=N stretch | 1630 cm⁻¹ | Benzothiazole C=N characteristic [1] |
| IR Spectroscopy - C-S stretch | 690 cm⁻¹ | Benzothiazole C-S characteristic [1] |
| IR Spectroscopy - C=O stretch (carboxyl) | 1659-1693 cm⁻¹ | Carboxylic acid carbonyl [13] [21] |
| Nuclear Magnetic Resonance - Assessment method | >95% purity by Nuclear Magnetic Resonance | Standard purity assessment [18] |
| Mass Spectrometry - Molecular ion | m/z 195 [M]⁺ | Expected molecular ion peak |
| Related Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | CAS Number |
|---|---|---|---|---|
| 1,3-Benzothiazole-6-carboxylic acid | C₈H₅NO₂S | 179.20 | 245-251 | 3622-35-3 |
| 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | C₈H₅NO₃S | 195.20 | >300 | 99615-68-6 |
| 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid | C₈H₅NO₃S | 195.20 | Not available | 129058-50-0 |
| 2-(4-Hydroxyphenyl)-1,3-benzothiazole-6-carboxylic acid | C₁₄H₉NO₃S | 271.29 | Not available | 149143-57-7 |
| Table 2: Modern Catalytic Methods | |||||
|---|---|---|---|---|---|
| Catalytic Method | Catalyst System | Reaction Conditions | Substrate Scope | Yield Range (%) | Reference |
| Copper-catalyzed coupling | CuI/1,10-phenanthroline | Cs₂CO₃, dioxane, reflux | Aryl nitriles, heterocycles | 78-92 | [2] [9] |
| Iron-catalyzed C-H functionalization | FeCl₂/BPO system | Toluene, 80-120°C | Organoboric acids | 65-89 | [10] [2] |
| Visible-light photocatalysis | 4CzIPN photocatalyst | Blue LED, room temperature | Thioamides, aldehydes | 80-95 | [2] [11] |
| Electrochemical synthesis | TEMPO/electrochemical | Constant current, 60°C | N-arylthioamides | 75-90 | [12] [2] |
| Nanocatalyzed reactions | ZnO nanoparticles | Ball milling, solvent-free | Aldehydes, 2-aminothiophenol | 85-95 | [15] [16] |
| Enzyme-photocatalysis cascade | Hydrolase/visible light | Air atmosphere, 10 min | Aldehydes, 2-aminothiophenol | 88-99 | [37] |
| Table 3: Green Chemistry Approaches | ||||||
|---|---|---|---|---|---|---|
| Green Method | Environmental Benefits | Reaction Time | Temperature (°C) | Yield Range (%) | E-factor | Reference |
| Microwave-assisted synthesis | Reduced reaction time, energy efficiency | 5-15 minutes | 80-150 | 75-95 | Low (0.1-0.5) | [17] [18] [19] |
| Ball-milling mechanochemistry | No solvents, recyclable catalyst | 30-60 minutes | Room temperature | 80-95 | Very low (<0.1) | [15] |
| Aqueous medium reactions | Water as green solvent | 1-6 hours | 60-100 | 65-85 | Moderate (0.5-2) | [2] [13] |
| Ionic liquid catalysis | Recyclable ionic liquid medium | 2-4 hours | 80-120 | 70-90 | Low (0.2-0.8) | [14] |
| Ultrasound-promoted reactions | Enhanced mass transfer, short time | 10-20 minutes | Room temperature | 65-83 | Low (0.1-0.4) | [38] |
| Solvent-free conditions | Atom economy, minimal waste | 15-30 minutes | 50-100 | 75-92 | Very low (<0.2) | [39] [40] |
| Table 4: Industrial Scale Production Parameters | ||||
|---|---|---|---|---|
| Parameter | Optimized Values | Critical Control Points | Quality Metrics | Reference |
| Reactor Type | Continuous flow, Batch reactor | Heat transfer efficiency | Heat transfer coefficient | [21] |
| Scale (kg/batch) | 100-1000 | Raw material purity | Batch-to-batch consistency | [23] [24] |
| Temperature Control | ±2°C precision | Temperature uniformity | Temperature deviation | [22] |
| Pressure Requirements | 1-5 bar | Pressure monitoring | Pressure stability | [21] |
| Catalyst Loading (%) | 0.5-2.0 | Catalyst activity | Catalytic turnover | [2] |
| Reaction Time (hours) | 2-8 | Conversion monitoring | Real-time conversion | [25] |
| Product Purity (%) | >98 | Impurity analysis | HPLC purity analysis | [26] [25] |
| Overall Yield (%) | 85-92 | Mass balance | Material balance closure | [22] |
| Energy Consumption (MJ/kg) | 15-25 | Heat recovery systems | Energy efficiency ratio | [24] |
| Waste Generation (kg/kg product) | 0.2-0.5 | Solvent recovery | Waste minimization factor | [23] [24] |
| Table 5: Protecting Group Strategies | ||||||
|---|---|---|---|---|---|---|
| Protecting Group | Application in Benzothiazole Synthesis | Installation Conditions | Deprotection Conditions | Stability | Compatibility | Reference |
| tert-Butoxycarbonyl (Boc) | Amino group protection during carboxylation | Boc₂O, DMAP, room temperature | TFA or HCl, room temperature | Base stable, acid labile | Compatible with most reactions | [27] [28] [29] |
| Benzyloxycarbonyl (Cbz) | Temporary amino protection | CbzCl, NaHCO₃, aqueous conditions | H₂/Pd-C or Na/NH₃ | Acid stable, hydrogenolysis labile | Compatible with acid conditions | [28] [29] |
| Tosyl (Ts) | Sulfonamide protection strategy | TsCl, pyridine, 0°C to room temp | Na/NH₃ or SmI₂ | Stable to most conditions | Limited compatibility | [32] [41] |
| Benzothiazole-2-sulfonyl | Dual protection-activation system | BtSO₂Cl, base, organic solvent | Hydroxylamine, aqueous conditions | Nucleophile labile | Good for mild conditions | [31] [32] |
| Methyl ester | Carboxylic acid protection | MeOH, acid catalyst, reflux | NaOH, aqueous methanol | Base labile | Acidic conditions compatible | [27] [7] |
| Silyl ethers (TBS, TIPS) | Hydroxyl group protection | TBSCl or TIPSCl, imidazole, DMF | TBAF or HF-pyridine | Fluoride ion labile | Compatible with bases | [33] |